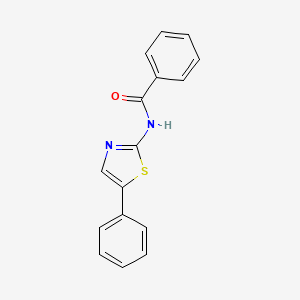

N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-11-14(20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBBTYJXXXDYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of the N-(5-phenyl-1,3-thiazol-2-yl)benzamide Core

A logical retrosynthetic analysis of N-(5-phenyl-1,3-thiazol-2-yl)benzamide identifies two primary bond disconnections. The most apparent disconnection is at the amide bond (C-N), which simplifies the molecule into two key building blocks: 2-amino-5-phenyl-1,3-thiazole and a benzoic acid derivative, such as benzoyl chloride or benzoic acid itself.

A further disconnection of the 2-amino-5-phenyl-1,3-thiazole intermediate, following the pathway of the well-established Hantzsch thiazole (B1198619) synthesis, breaks the thiazole ring down into simpler, commercially available precursors. This involves cleaving the C(2)-N(3) and C(4)-C(5) bonds, leading to an α-haloketone, specifically 2-bromo-1-phenylethanone, and a thioamide, typically thiourea (B124793). This analysis forms the foundation for the most common synthetic routes to the target compound.

Classical Synthetic Routes to the 1,3-Thiazole Ring System

The Hantzsch thiazole synthesis is the cornerstone for constructing the 2-aminothiazole (B372263) core of the target molecule. chemhelpasap.commdpi.com This method, first described in the late 19th century, involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comtandfonline.com

To synthesize the required 2-amino-5-phenyl-1,3-thiazole intermediate, 2-bromo-1-phenylethanone (an α-haloketone) is reacted with thiourea. chemhelpasap.com The mechanism proceeds through an initial SN2 reaction where the sulfur atom of thiourea attacks the α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization via the attack of a nitrogen atom onto the ketone's carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.com This reaction is known for being generally high-yielding and straightforward to perform. chemhelpasap.com

Amide Bond Formation Strategies for the Benzamide (B126) Moiety

Once the 2-amino-5-phenyl-1,3-thiazole nucleus is obtained, the final step is the formation of the amide bond to create the benzamide moiety. Several standard and effective methods are available for this transformation.

One of the most direct approaches is the acylation of the 2-amino group with benzoyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

Alternatively, amide coupling reactions can be employed, which involve activating a carboxylic acid (benzoic acid) to facilitate the attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI). researchgate.netmdpi.com These reactions are often enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.netresearchgate.net

Table 1: Common Amide Bond Formation Strategies

| Reagents | Method Description | Typical Conditions | Reference(s) |

|---|---|---|---|

| 2-amino-5-phenyl-1,3-thiazole + Benzoyl Chloride | Acylation of the amine with an acid chloride. | Pyridine, room temperature. | nih.gov |

| 2-amino-5-phenyl-1,3-thiazole + Benzoic Acid + DCC | Carbodiimide-mediated coupling. DCC activates the carboxylic acid. | Dichloromethane (DCM) or similar aprotic solvent. | mdpi.com |

| 2-amino-5-phenyl-1,3-thiazole + Benzoic Acid + EDCI/HOBt | Carbodiimide-mediated coupling with an additive to suppress racemization and improve yield. | Dichloromethane (DCM), Dimethylformamide (DMF). | researchgate.netresearchgate.net |

Advanced Synthetic Approaches and Modern Methodologies

While classical methods are robust, modern techniques offer significant advantages in terms of efficiency, reaction time, and yield.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The Hantzsch thiazole synthesis and subsequent amide formations can be significantly expedited using this technology. nih.govnih.gov Studies have shown that microwave-assisted synthesis can reduce reaction times from several hours under conventional heating to just a few minutes, often with an improvement in product yield and purity. nih.govingentaconnect.com For instance, the Hantzsch reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas showed maximum yields (95%) after just 30 minutes of microwave heating at 90 °C, compared to significantly lower yields and longer reaction times (8 hours) with conventional reflux. nih.gov

The N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold often serves as a core structure in more complex molecules designed for various research applications. Multi-step protocols are employed to build these intricate architectures. researchgate.netnih.gov A typical sequence might involve the initial Hantzsch synthesis to form a substituted 2-aminothiazole, followed by amide bond formation. nih.gov This core can then be subjected to further reactions. For example, derivatives can be synthesized by introducing functional groups onto either of the phenyl rings, which can then be used for subsequent coupling reactions, such as the Suzuki reaction, to link the thiazole-benzamide core to other heterocyclic systems or molecular fragments. nih.gov This modular approach allows for the systematic construction of libraries of complex compounds for structure-activity relationship (SAR) studies. researchgate.net

Design and Synthesis of N-(5-phenyl-1,3-thiazol-2-yl)benzamide Derivatives and Analogs

The design and synthesis of derivatives and analogs of the title compound are crucial for investigating its chemical properties and potential applications. Modifications are typically made at three main positions: the benzamide phenyl ring, the phenyl ring at the 5-position of the thiazole, and the 4-position of the thiazole ring.

The goal of synthesizing these analogs is often to explore structure-activity relationships. semanticscholar.orgnih.gov For example, a library of compounds was created by varying the substituents on the benzamide's phenyl ring and the thiazole's 4-position to identify potent and selective antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov In one such study, introducing a tert-butyl group at the 4-position of the thiazole ring and a fluorine atom at the 3-position of the benzamide ring resulted in a compound with significantly improved activity. semanticscholar.org Similarly, other research has focused on creating derivatives by reacting 5-(bromoacetyl) salicylamide (B354443) with various substituted thioureas to produce a series of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides. nih.gov

Table 2: Examples of N-(5-phenyl-1,3-thiazol-2-yl)benzamide Derivatives

| Derivative Name | Modification Site(s) | Synthetic Goal | Reference(s) |

|---|---|---|---|

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | Thiazole C4-position, Benzamide phenyl ring | SAR study for ZAC antagonism | semanticscholar.org |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Benzamide phenyl ring, Thiazole C4 & C5 positions | SAR study for ZAC antagonism | semanticscholar.orgnih.gov |

| 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides | Benzamide phenyl ring, Thiazole N-position | Synthesis of new potential antifungal agents | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | Thiazole C4-position, Amide N-substituent | Synthesis of novel compounds for anticancer activity screening | mdpi.com |

Modification of the Phenyl Ring Substituents

Alterations to the substituents on both the phenyl ring attached to the thiazole at position 5 and the phenyl ring of the benzamide moiety are common strategies to modulate the molecule's properties. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents can significantly influence biological activity.

Research into a series of N-(thiazol-2-yl)-benzamide analogs revealed the importance of the substitution pattern on the benzamide phenyl ring. semanticscholar.org For instance, in a series of analogs featuring a 4-(tert-butyl)thiazol-2-yl moiety, modifications to the benzamide's phenyl ring yielded compounds with varying activities. A 3-fluorophenyl analog was found to be a potent antagonist of the Zinc-Activated Channel (ZAC), whereas a pentafluorinated phenyl analog was considerably weaker. semanticscholar.org The introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring also substantially decreased activity. semanticscholar.org Conversely, a 3-dimethylamino analog retained potency comparable to other active compounds in the series. semanticscholar.org

Further studies on related N-(5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)benzamide compounds have suggested that increasing the electron-withdrawing and hydrophobic characteristics of substituents on the phenyl ring at the 5-position can enhance inhibitory activity against certain biological targets. evitachem.com

Table 1: Effect of Phenyl Ring Substitution on ZAC Antagonist Activity for N-(4-(tert-butyl)thiazol-2-yl)benzamide Analogs semanticscholar.org

| Phenyl Ring Substituent (Benzamide Moiety) | Relative Activity |

|---|---|

| 3-Fluoro | Potent |

| 3-Dimethylamino | Potent |

| 2,3,4,5,6-Pentafluoro | Weaker |

| 3-Methyl | Substantially Decreased |

| 3-Ethoxy | Substantially Decreased |

| 3-Acetyl | Substantially Decreased |

| 3,5-Dichloro | Inactive |

Elaboration at the Thiazole Ring

Direct modification of the thiazole ring is a key strategy for structural diversification. This involves introducing various substituents at available positions, primarily C4 and C5, or altering the core structure itself.

In one study, the importance of substitutions at the 4- and 5-positions of the thiazole ring was investigated. semanticscholar.org Starting with a lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, researchers found that replacing the 5-methyl substituent resulted in inactivity. semanticscholar.org However, the introduction of a 4-tert-butyl or a 4-ethylacetyl group onto the thiazole ring led to analogs with slightly more potent and efficacious inhibition of the ZAC channel. semanticscholar.org Conversely, bulky substituents such as a 4-(p-tolyl) group or replacing the thiazole with a benzo[d]thiazol-2-yl system resulted in a substantial loss of activity. semanticscholar.org

Another approach involves the synthesis of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. researchgate.netmdpi.com This method introduces a trifluoromethyl group at the C4 position and an amide linkage at the C5 position, providing a handle for further derivatization. The synthesis proceeds by reacting a thioamide with an ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, followed by hydrolysis and subsequent amidation. researchgate.netmdpi.com This elaboration at the thiazole ring creates a new family of compounds with distinct chemical properties.

Table 2: Influence of Thiazole Ring Substituents on ZAC Antagonist Activity semanticscholar.org

| Thiazole Ring Substituent(s) | Benzamide Moiety | Relative Activity |

|---|---|---|

| 4-tert-butyl | 5-Bromo-2-chlorobenzamido | Potent |

| 4-ethylacetyl | 5-Bromo-2-chlorobenzamido | Potent |

| 4-(p-tolyl) | 5-Bromo-2-chlorobenzamido | Substantially Reduced |

| 5-methyl | 5-Bromo-2-chlorobenzamido | Inactive |

| Benzo[d]thiazol-2-yl | 5-Bromo-2-chlorobenzamido | Substantially Reduced |

Hybridization with Other Heterocyclic Systems (e.g., Oxadiazole, Triazole, Thiadiazole)

Creating hybrid molecules by fusing or linking the N-(5-phenyl-1,3-thiazol-2-yl)benzamide core with other heterocyclic systems is a modern approach to drug design, aiming to combine the pharmacophoric features of different scaffolds.

Oxadiazole Hybrids: A common strategy involves converting an ester group on the thiazole ring into a hydrazide, which is then cyclized to form a 1,3,4-oxadiazole (B1194373) ring. benthamdirect.com This creates a novel N-[4-methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide hybrid system. benthamdirect.com Such hybrid heterocyclic systems have been synthesized in good yields and evaluated for their biological potential. benthamdirect.com

Triazole Hybrids: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is frequently used to link the thiazole scaffold to a 1,2,3-triazole ring. nih.gov For example, a propargyl group can be introduced onto the benzamide nitrogen, which then reacts with a phenyl azide (B81097) to form the triazole-linked hybrid. researchgate.net This methodology has been used to synthesize a variety of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives from different starting materials. nih.gov Research has also focused on synthesizing substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines that incorporate 1,2,4-triazole (B32235) moieties. nih.gov

Thiadiazole Hybrids: The structural similarity between thiazole and thiadiazole has prompted the synthesis of hybrid molecules. In some cases, the thiazole ring of the parent compound has been replaced entirely with a 1,3,4-thiadiazole (B1197879) ring to probe its importance for biological activity. semanticscholar.org For example, substitution of the thiazole with a 5-(tert-butyl)-1,3,4-thiadiazole ring was shown to result in inactivity in ZAC antagonist assays. semanticscholar.org Other research has focused on synthesizing series of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are close structural analogs of the target compound, to evaluate their activities. nih.govnjtech.edu.cn These syntheses often involve the condensation of 5-aryl-1,3,4-thiadiazol-2-amine with a substituted benzoic acid. researchgate.netnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| N-(5-phenyl-1,3-thiazol-2-yl)benzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide |

| N-(thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-methylbenzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-ethoxybenzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-acetylbenzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-dimethylaminobenzamide |

| N-(5-(substituted-phenyl)-1,3,4-thiadiazol-2-yl)benzamide |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester |

| N-(5-methylthiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-tert-butylthiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-ethylacetylthiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-(p-tolyl)thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(benzo[d]thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide |

| N-[4-methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide |

| 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine |

| N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)benzamide |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of N-(5-phenyl-1,3-thiazol-2-yl)benzamide. Data from nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry collectively provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. While a complete spectral assignment for N-(5-phenyl-1,3-thiazol-2-yl)benzamide is not available in a single published source, data from closely related N-(thiazol-2-yl)benzamide derivatives allow for a reliable prediction of its spectral characteristics.

In ¹H NMR spectra of analogous compounds, the amide proton (N-H) typically appears as a distinct singlet far downfield, often in the range of δ 12.0–13.5 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the two phenyl rings and the thiazole (B1198619) ring are expected to resonate in a complex multiplet pattern between δ 7.0 and 8.5 ppm. The single proton on the thiazole ring (H-4) would likely appear as a singlet within this aromatic region.

The ¹³C NMR spectrum is expected to show 16 distinct signals corresponding to each unique carbon atom in the structure. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing around δ 165–170 ppm. Carbons of the thiazole ring appear in the δ 110-160 ppm range, while the carbons of the two phenyl rings resonate between δ 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(5-phenyl-1,3-thiazol-2-yl)benzamide Data is predicted based on analogous structures.

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity |

| Amide (NH) | ~12.0 - 13.5 | Singlet |

| Aromatic (Ar-H) | ~7.0 - 8.5 | Multiplet |

| ¹³C NMR | Chemical Shift (δ ppm) | |

| Carbonyl (C=O) | ~165 - 170 | |

| Aromatic/Thiazole (C) | ~110 - 160 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives, several key absorption bands are consistently observed.

The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3350–3400 cm⁻¹. The C=O stretching vibration of the amide is also prominent, found in the 1650–1675 cm⁻¹ range. Other characteristic peaks include the N-H bending vibration around 1590–1600 cm⁻¹ and stretches associated with the thiazole nucleus below 1400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for N-(5-phenyl-1,3-thiazol-2-yl)benzamide Data compiled from studies on closely related derivatives.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3350 - 3400 |

| Amide C=O | Stretch | 1650 - 1675 |

| Amide N-H | Bend | 1590 - 1600 |

| Thiazole Ring | Stretch | ~1000 and ~790 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(5-phenyl-1,3-thiazol-2-yl)benzamide (C₁₆H₁₂N₂OS), the calculated monoisotopic mass is 280.0670 g/mol . High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by measuring the mass-to-charge ratio to a high degree of accuracy, typically within a few parts per million (ppm).

The fragmentation pattern in MS would likely involve the cleavage of the amide bond, leading to characteristic fragments corresponding to the benzoyl cation and the 2-amino-5-phenylthiazole cation, which would further fragment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, serving as a crucial check for purity. The theoretical elemental composition of N-(5-phenyl-1,3-thiazol-2-yl)benzamide is calculated from its molecular formula, C₁₆H₁₂N₂OS. Experimental values that closely match these theoretical percentages confirm the compound's empirical formula.

Table 3: Theoretical Elemental Composition of N-(5-phenyl-1,3-thiazol-2-yl)benzamide

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 192.176 | 68.55% |

| Hydrogen | H | 1.008 | 12.096 | 4.31% |

| Nitrogen | N | 14.007 | 28.014 | 9.99% |

| Oxygen | O | 15.999 | 15.999 | 5.71% |

| Sulfur | S | 32.06 | 32.06 | 11.44% |

| Total | 280.345 | 100.00% |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N-(5-phenyl-1,3-thiazol-2-yl)benzamide is not publicly documented, the structure of the closely related analogue, N-(5-chloro-1,3-thiazol-2-yl)benzamide, offers significant insight.

Table 4: Crystal Data for the Analogous Compound N-(5-chloro-1,3-thiazol-2-yl)benzamide Data from reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334 (2) |

| b (Å) | 10.873 (2) |

| c (Å) | 9.773 (2) |

| β (°) | 107.82 (3) |

| Volume (ų) | 1044.8 (4) |

| Z | 4 |

Conformational Analysis and Intramolecular Interactions

The conformation of N-(5-phenyl-1,3-thiazol-2-yl)benzamide is largely defined by the rotation around the single bonds connecting the three ring systems. X-ray data from analogous structures show that the central amide linker group (C-C(=O)-N-C) is essentially planar.

A key intramolecular interaction that can influence conformation is the potential for a non-covalent bond between the thiazole sulfur atom and the amide oxygen atom (S···O). This interaction, if present, would favor a conformation where these two atoms are in close proximity, further restricting rotation around the N-C(thiazole) bond and contributing to the planarity of the core structure. The solid-state structure is further stabilized by intermolecular hydrogen bonds, primarily the N—H···N interaction leading to the formation of dimers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to analyze the electron distribution, stability, and reactivity of molecules. These studies provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of the thiazole-benzamide class, DFT calculations have been used to determine optimized geometries, bond lengths, and electronic properties.

In studies on related benzimidazole-thiadiazole hybrids, DFT calculations were performed to optimize the molecular structure. nih.gov For instance, the calculated N–C single and N=C double bond lengths in a benzimidazole (B57391) ring were found to be 1.379 Å and 1.316 Å, respectively, which closely matched experimental values. nih.gov Such calculations also reveal the planarity of the molecule; dihedral angles in one such hybrid indicated a nearly planar conformation, a feature that can be crucial for insertion into protein binding sites. nih.gov

Furthermore, DFT has been utilized to compute the energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher chemical reactivity. nih.gov For a series of benzimidazole-thiadiazole derivatives, HOMO-LUMO analysis identified the most reactive compounds within the set. nih.gov In other studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, interaction energies within the crystal structure were calculated using the CE-B3LYP/6-31G(d,p) method to understand the forces stabilizing the crystal packing. mdpi.com

Natural Bond Orbital (NBO) and Noncovalent Interaction (NCI) analyses are used to study intramolecular and intermolecular interactions that stabilize molecular conformations and crystal structures.

Computational studies on the core N-(thiazol-2-yl)benzamide structure have revealed key noncovalent interactions governing its conformational preference. researchgate.net NBO analysis identified a weak stabilizing interaction between the amide oxygen and the thiazole (B1198619) sulfur atom. researchgate.net However, a more significant factor in conformational stability was found to be the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom. researchgate.net

Hirshfeld surface analysis, a technique related to NCI, has been applied to nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide analogs to visualize and quantify intermolecular contacts. mdpi.com These analyses confirmed that the crystal structures were dominated by N−H···N and C−H···O intermolecular hydrogen bonds. mdpi.com The studies also elucidated the relative contributions of different forces, finding that electrostatic and dispersion forces were the dominant factors in stabilizing the crystal packing of these related compounds. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a ligand, such as N-(5-phenyl-1,3-thiazol-2-yl)benzamide, might bind to a biological target, typically a protein or enzyme.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable ligand-protein complex.

Derivatives of the N-(thiazol-2-yl)benzamide scaffold have been evaluated against various biological targets. For example, a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives were docked into the active site of the SARS-CoV-2 main protease (Mpro). bu.edu.eg The most promising analog in that study showed a very favorable docking score of -6.94 kcal/mol. bu.edu.eg In another study, N-(thiazole/thiadiazole)-based derivatives designed as combretastatin (B1194345) A-4 analogs were docked with the tubulin protein (PDB: 1SA0), where the most active compound showed strong binding affinity. nih.gov

The following table summarizes the predicted binding affinities and observed biological activities for some representative analogs.

| Compound Class | Target | Predicted Binding Affinity / IC₅₀ | Source |

| N-(5-nitrothiazol-2-yl)-carboxamido derivative | SARS-CoV-2 Mpro | -6.94 kcal/mol (Docking Score) | bu.edu.eg |

| N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivative | SKNMC Cancer Cell Line | IC₅₀ = 5.41 ± 0.35 µM | brieflands.com |

| N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl) acetamide derivative | HT29 Cancer Cell Line | IC₅₀ = 12.57 ± 0.6 µM | brieflands.com |

| N-(4-oxo-thiazolidin-3-yl)benzamide derivative | A-549 Cancer Cell Line | IC₅₀ = 0.0019 µM | nih.gov |

This table presents data for structurally related compounds to illustrate the application of ligand-target binding assessment for this chemical class.

Docking studies are crucial for elucidating the specific molecular interactions that anchor a ligand within a protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, pi-stacking, and van der Waals forces.

For a N-(5-nitrothiazol-2-yl)-carboxamido derivative docked with the SARS-CoV-2 main protease, the analysis revealed several key interactions. bu.edu.eg The nitro group and amide oxygen formed hydrogen bonds with the catalytic dyad residues Cys145 and His163. bu.edu.eg Additionally, the carbamate (B1207046) nitrogen formed a hydrogen bond with Phe144, while a phenyl ring participated in a pi-H bond with Glu166. bu.edu.eg

In the solid-state analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide analogs, the molecular arrangement was found to be stabilized by a network of intermolecular hydrogen bonds, including N−H···N and C−H···O interactions, as well as π–π stacking. mdpi.com Computational analysis of the N-(thiazol-2-yl)benzamide scaffold itself highlights the importance of an intramolecular dipole-dipole interaction between the amide N-H and the thiazole nitrogen for conformational stability. researchgate.net

The table below details specific interactions observed for related compounds.

| Compound/Analog | Target Protein | Interacting Residues | Interaction Type | Source |

| N-(5-nitrothiazol-2-yl)-carboxamido deriv. | SARS-CoV-2 Mpro | Cys145, His163 | Hydrogen Bond | bu.edu.eg |

| N-(5-nitrothiazol-2-yl)-carboxamido deriv. | SARS-CoV-2 Mpro | Phe144 | Hydrogen Bond | bu.edu.eg |

| N-(5-nitrothiazol-2-yl)-carboxamido deriv. | SARS-CoV-2 Mpro | Glu166 | Pi-H Bond | bu.edu.eg |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | Crystal Packing | N/A | N−H···N H-bond, π–π stacking | mdpi.com |

| N-(thiazol-2-yl)benzamide | N/A (intramolecular) | N/A | N-H···N dipole-dipole | researchgate.net |

This table shows specific molecular interactions identified for structurally similar compounds through computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for classes of compounds structurally related to N-(5-phenyl-1,3-thiazol-2-yl)benzamide to predict their therapeutic potential. In one study, a QSAR model was built for a series of N-(4-oxo-thiazolidin-3-yl)benzamides to correlate their cytotoxic activity against the A-549 lung carcinoma cell line with various physicochemical parameters. nih.gov The resulting model showed a very high correlation (r² = 0.941) and statistical significance (F = 99.103), indicating its robustness. nih.gov The most influential parameters in this model were found to be XlogP (a measure of lipophilicity), kaapa2, and Quadrupole1. nih.gov

Another QSAR study on 5-(substituted benzylidene)thiazolidine-2,4-diones as protein tyrosine phosphatase 1B (PTP1B) inhibitors also yielded a statistically significant model using multiple linear regression. nih.gov This model had a high correlation coefficient (R² = 0.942) and was rigorously validated, confirming its predictive power. nih.gov Such models are invaluable as they allow for the virtual screening of new potential inhibitors and guide the synthesis of compounds with enhanced activity.

In Silico Prediction of Molecular Properties for Biological Relevance

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives, computational models are employed to assess their drug-likeness based on established criteria such as Lipinski's rule of five. nih.govyoutube.com These rules evaluate physicochemical properties like molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA) to predict oral bioavailability. nih.govyoutube.commdpi.com

Studies on related thiazole and benzamide-containing compounds have demonstrated that these scaffolds are often compliant with these rules, suggesting good potential for oral absorption and cell membrane permeability. mdpi.comevitachem.com Computational screening of N-(benzo[d]thiazol-2-yl)benzamide and N-(thiazol-2-yl)benzamide derivatives has been performed to evaluate their physicochemical properties and potential as quorum sensing inhibitors. nih.gov These analyses typically predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. evitachem.com The prediction of such properties helps in prioritizing compounds for synthesis and further biological testing, thereby streamlining the development process. semanticscholar.org

The general findings from in silico studies on similar heterocyclic structures indicate that they often possess favorable drug-like characteristics. nih.gov For instance, analyses of various 1,3,4-thiadiazole (B1197879) derivatives showed they did not violate Lipinski's rule and predicted high intestinal absorption with low potential for BBB penetration. evitachem.com These predictive studies are instrumental in guiding the structural modification of the lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

Table 1: Predicted Molecular Properties for N-(5-phenyl-1,3-thiazol-2-yl)benzamide

| Parameter | Predicted Value | Biological Relevance |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | ~294.35 | Adherence to Lipinski's rule (<500) suggests good absorption. nih.gov |

| logP (Octanol/Water Partition) | ~3.5 - 4.5 | Optimal lipophilicity for membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Compliance with Lipinski's rule (≤5) for good bioavailability. youtube.com |

| Hydrogen Bond Acceptors | 3 | Compliance with Lipinski's rule (≤10) for good bioavailability. youtube.com |

| Polar Surface Area (Ų) | ~60 - 70 | Influences membrane transport and bioavailability. |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High | Indicates good potential for oral administration. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Predicts the likelihood of central nervous system effects. evitachem.com |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug. nih.govyoutube.com |

Note: The values in this table are representative estimates based on computational models and data from structurally related compounds. Actual experimental values may vary.

Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance, or more accurately, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is dependent on the polarity of the solvent and provides valuable information about the electronic structure and intermolecular interactions of the solute molecule in its ground and excited states.

While specific solvatochromism studies on N-(5-phenyl-1,3-thiazol-2-yl)benzamide are not extensively documented, research on structurally similar thiazole and benzamide (B126) derivatives provides a strong basis for predicting its behavior. chimicatechnoacta.ruurfu.ru Studies on other thiazole derivatives have shown that their absorption and emission spectra are sensitive to solvent polarity. nih.govresearchgate.net Typically, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed as the solvent polarity increases. nih.govbiointerfaceresearch.com This positive solvatochromism indicates that the excited state of the molecule is more polar than its ground state, leading to stronger stabilizing interactions with polar solvent molecules.

For example, investigations into thiazole-hydrazone conjugates revealed that the λmax values varied significantly with the nature of the solvent, with the largest λmax being observed in highly polar solvents like DMF and DMSO. urfu.ru Similarly, a study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives showed that the absorption bands were red-shifted based on the position of the electron-withdrawing nitro group, a phenomenon that would be further influenced by solvent interactions. mdpi.com

The N-(5-phenyl-1,3-thiazol-2-yl)benzamide molecule contains several polar groups, including the amide linkage and the thiazole ring, which can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules. youtube.com It is expected that in non-polar solvents like hexane (B92381) or cyclohexane, the UV-Vis absorption spectrum would show peaks at lower wavelengths. As the solvent polarity increases (e.g., moving to chloroform, acetone, ethanol, and then DMSO), a progressive bathochromic shift of the λmax would likely occur due to the stabilization of the π→π* electronic transitions. mdpi.com These studies are crucial for understanding the photophysical properties of the compound, which is relevant for applications in fluorescent probes and materials science. nih.govrsc.org

Table 2: Expected Solvatochromic Shifts for N-(5-phenyl-1,3-thiazol-2-yl)benzamide

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) | Type of Shift (Relative to Hexane) |

| Hexane | 31.0 | ~305-315 | - |

| Chloroform | 39.1 | ~310-320 | Bathochromic (Red) |

| Acetone | 42.2 | ~315-325 | Bathochromic (Red) |

| Ethanol | 51.9 | ~320-330 | Bathochromic (Red) |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~325-335 | Bathochromic (Red) |

Note: The λmax values are hypothetical and for illustrative purposes, based on trends observed for structurally similar thiazole and benzamide derivatives. mdpi.comurfu.rubiointerfaceresearch.com The ET(30) scale is a common measure of solvent polarity.

Mechanistic Biological Activity and Target Identification in Vitro Studies

Investigation of Anticancer Mechanisms

The anticancer properties of N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its structural variants have been a key focus of research. These investigations have centered on their ability to induce cell death and inhibit the proliferation of cancer cells, as well as to interfere with critical molecular pathways that drive malignancy.

Derivatives of the thiazole-benzamide scaffold have demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. The efficacy of these compounds is often influenced by the specific substitution patterns on both the thiazole (B1198619) and benzamide (B126) rings.

Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown potent activity. For instance, certain N-(5-substituted-1,3,4-thiadiazol-2-yl)-propionamide derivatives were found to be most effective against human hepatocellular carcinoma (HepG2) cells, with additional activity observed against leukemia (HL-60) and breast cancer (MCF-7) cell lines. dmed.org.ua Similarly, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives displayed notable cytotoxicity against colorectal (HT29) cancer cells. nih.gov A review of 1,3,4-thiadiazole derivatives highlights their broad-spectrum antiproliferative action against cell lines including prostate (PC-3), breast (MCF-7), colon (HT-29), promyelocytic leukemia (HL-60), and cervical cancer (HeLa). nih.gov

Specifically for 1,3-thiazole derivatives, significant growth inhibition has been recorded. A study involving 2-phenyl-4-tosyl-5-chloro-1,3-thiazole showed considerable growth inhibition of leukemia (SR) and breast cancer (MDA-MB-468) cell lines, with growth percentages reduced to 13.60% and 0.73%, respectively. bioorganica.com.ua Another investigation into thiazole-incorporated phthalimide (B116566) derivatives identified compounds with strong cytotoxic activity against breast cancer (MCF-7) cells, with IC₅₀ values as low as 0.2 µM. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(5-methyl- oncologyradiotherapy.comresearchgate.netnih.govthiadiazol-2-yl)-propionamide | HepG-2 (Liver) | IC₅₀ = 9.4 µg/mL | dmed.org.ua |

| N-(5-methyl- oncologyradiotherapy.comresearchgate.netnih.govthiadiazol-2-yl)-propionamide | HL-60 (Leukemia) | IC₅₀ in the range of 9.4–97.6 μg/mL | dmed.org.ua |

| N-(5-methyl- oncologyradiotherapy.comresearchgate.netnih.govthiadiazol-2-yl)-propionamide | MCF-7 (Breast) | IC₅₀ in the range of 9.4–97.6 μg/mL | dmed.org.ua |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | HT29 (Colorectal) | High anticancer activity, particularly nitro-containing derivatives | nih.gov |

| 2-phenyl-4-tosyl-5-chloro-1,3-thiazole | MDA-MB-468 (Breast) | Growth Percentage = 0.73% | bioorganica.com.ua |

| Thiazole bearing phthalimide structure (Compound 5b) | MCF-7 (Breast) | IC₅₀ = 0.2±0.01 µM | nih.gov |

The anticancer activity of these compounds is underpinned by their ability to modulate specific cellular signaling pathways. Research into N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure identified them as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.gov Inhibition of these receptor tyrosine kinases is a critical mechanism for halting cancer cell proliferation and survival. Further mechanistic studies on these compounds revealed they could induce the release of cytochrome c and promote the expression of reactive oxygen species (ROS) in breast cancer cells, ultimately leading to apoptosis. nih.gov

Other related benzamide derivatives have also been shown to induce apoptosis through a caspase-dependent pathway. researchgate.net Evidence from studies on thiazole-phthalimide derivatives suggests that their cytotoxic effects are linked to the induction of apoptosis via the intrinsic pathway, as indicated by DNA fragmentation and activation of caspase-3. nih.gov Furthermore, some benzimidazole (B57391) analogues have been found to induce cell cycle arrest by increasing the levels of p53 and p21 proteins. oncologyradiotherapy.com

Exploration of Antimicrobial Potency

In addition to anticancer effects, the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold has been investigated for its potential to combat microbial pathogens.

Derivatives of N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide have been screened for antibacterial activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net Similarly, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus, with potency comparable or superior to the reference drug ciprofloxacin. nih.gov The mechanism for some related compounds involves targeting bacterial virulence factors; for example, certain compounds have been found to be potent inhibitors of dehydrosqualene synthase (CrtM), an enzyme essential for the biosynthesis of the antioxidant pigment staphyloxanthin in S. aureus, thereby making the bacterium more susceptible to oxidative stress from the host immune system. google.com

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives | Escherichia coli | Screened for activity | researchgate.net |

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives | Staphylococcus aureus | Screened for activity | researchgate.net |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Staphylococcus aureus | High activity, comparable or more potent than ciprofloxacin | nih.gov |

| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Staphylococcus aureus & Escherichia coli | Twofold to 16-fold increased effect compared to Oxytetracycline | mdpi.com |

The thiazole-benzamide structure has also proven to be a promising scaffold for the development of antifungal agents. Derivatives have shown efficacy against a broad spectrum of pathogenic fungi.

Bioassays of N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivatives revealed excellent in vitro fungicidal activity against several plant pathogenic fungi. researchgate.net Specifically, different derivatives showed high activity against Rhizoctonia solani, Botrytis cinerea, Stemphylium lycopersici, and Curvularia lunata. researchgate.net Furthermore, amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole were screened for antifungal activity against Aspergillus niger and Aspergillus oryzae. researchgate.net The antifungal potential of thiazole derivatives extends to human pathogens as well, with studies indicating that substituted thiazoles exhibit anti-Candida activity. researchgate.net

| Compound Class | Fungal Strain | Observed Activity (EC₅₀) | Reference |

|---|---|---|---|

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Derivative (D16) | Rhizoctonia solani | 0.0028 µmol·L⁻¹ | researchgate.net |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Derivative (D12) | Botrytis cinerea | 0.0024 µmol·L⁻¹ | researchgate.net |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Derivative (D5) | Stemphylium lycopersici | 0.0105 µmol·L⁻¹ | researchgate.net |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Derivative (D5) | Curvularia lunata | 0.005 µmol·L⁻¹ | researchgate.net |

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives | Aspergillus niger | Screened for activity | researchgate.net |

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives | Aspergillus oryzae | Screened for activity | researchgate.net |

| Substituted thiazoles | Candida albicans | Reported anti-Candida activity | researchgate.net |

Enzyme Inhibition Studies

The biological effects of N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its analogues are frequently traced back to the inhibition of specific enzymes that are vital for the survival and proliferation of pathogenic cells.

As mentioned previously, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as potent dual inhibitors of the EGFR and HER-2 kinases, which are crucial in many cancers. nih.gov In a different context, N-(thiazol-2-yl)-benzamide analogues have been discovered as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. nih.gov

Further studies have demonstrated that N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives can act as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of various cancers. nih.govresearchgate.net Methoxylated derivatives, in particular, were found to be the most potent enzyme inhibitors in this series. nih.govresearchgate.net

Urease Inhibition

The inhibition of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046), is a significant area of research, particularly in the context of agriculture and medicine. Derivatives of N-(1,3-thiazol-2-yl)benzamide have been investigated for their potential to inhibit this enzyme. A study focused on novel N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds revealed that several synthesized compounds exhibited good inhibitory potential against urease researchgate.net. While the specific compound N-(5-phenyl-1,3-thiazol-2-yl)benzamide was not the primary focus of this particular study, the promising activity of the general scaffold suggests a potential for urease inhibition. Further research into bi-heterocyclic propanamides has also highlighted the urease inhibitory potential of molecules containing a thiazole ring nih.gov. The mechanism of inhibition by related compounds often involves interaction with the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity. Molecular docking studies on related scaffolds have shown that the inhibitor can bind within the active region of the urease enzyme, with good binding energy values, indicating a stable interaction researchgate.net.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, and its over-activity can lead to hyperpigmentation disorders. Consequently, the search for effective tyrosinase inhibitors is a significant focus in dermatology and cosmetology. The N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold and its derivatives have been explored for their anti-tyrosinase activity. Research has shown that compounds with a thiazole or benzothiazole (B30560) moiety can act as potent tyrosinase inhibitors. nih.govnih.govbohrium.commdpi.commdpi.com For instance, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which share a related structural motif, identified compounds with inhibitory activity significantly stronger than the well-known inhibitor, kojic acid. bohrium.com Kinetic studies of related compounds have indicated a competitive mode of inhibition, suggesting that these molecules bind to the active site of the tyrosinase enzyme, likely interacting with the copper ions. nih.govmdpi.com The presence of hydroxyl groups on the phenyl ring of related structures has been shown to be crucial for potent tyrosinase inhibition. nih.govnih.govmdpi.com

Other Relevant Enzymatic Modulations (e.g., Glucokinase)

Glucokinase (GK) plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. Allosteric activators of glucokinase are considered a promising therapeutic strategy for type 2 diabetes. N-benzothiazol-2-yl benzamide derivatives, which are structurally related to N-(5-phenyl-1,3-thiazol-2-yl)benzamide, have been designed and evaluated as allosteric glucokinase activators. nih.govjapsonline.comresearchgate.netsci-hub.se In vitro assays have demonstrated that some of these compounds can significantly increase the catalytic activity of the GK enzyme. japsonline.com Molecular docking studies suggest that these activators bind to an allosteric site on the GK protein, distinct from the glucose-binding site. japsonline.comresearchgate.net This binding induces a conformational change in the enzyme, leading to enhanced catalytic activity. Specifically, interactions such as hydrogen bonds between the benzothiazole nitrogen and amide groups with residues like Arg63 in the allosteric site are thought to be important for activation. japsonline.comresearchgate.net Another related series, N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides, has also been identified as glucokinase activators, with some compounds exhibiting potent activity. rsc.org

Receptor Modulation and Ion Channel Activity (e.g., Zinc-Activated Channel Antagonism)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. A study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC. nih.gov While the parent compound in this study was 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, the research provides significant mechanistic insights applicable to the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold. These antagonists were found to inhibit Zn2+-evoked signaling in ZAC expressed in Xenopus oocytes. nih.gov The inhibition was largely noncompetitive, suggesting that these compounds act as negative allosteric modulators. nih.gov Further investigation with a representative analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed that it targets the transmembrane and/or intracellular domains of the receptor. nih.gov The slow onset of the channel block by TTFB suggests a state-dependent inhibition. nih.gov Importantly, TTFB demonstrated selectivity for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors. nih.gov

Anti-inflammatory Response and Mechanistic Insights (e.g., Albumin Denaturation Method)

The anti-inflammatory potential of compounds can be assessed in vitro through methods like the inhibition of albumin denaturation, as protein denaturation is implicated in the inflammatory process. mdpi.comresearchgate.netnih.gov While direct studies on N-(5-phenyl-1,3-thiazol-2-yl)benzamide using this method are not extensively documented in the provided search results, research on related heterocyclic compounds provides a basis for its potential activity. For instance, various synthesized sulfonamides and a triazole derivative have demonstrated concentration-dependent inhibition of heat-induced albumin denaturation, with activity comparable to standard anti-inflammatory drugs like indomethacin (B1671933) and aspirin. mdpi.comnih.gov The ability of a compound to prevent protein denaturation suggests that it may be able to stabilize lysosomal membranes, which is a key aspect of its anti-inflammatory mechanism. mdpi.com

Other Biological Activities (e.g., Anticonvulsant, Antitubercular)

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus, which is structurally related to the thiazole ring system in N-(5-phenyl-1,3-thiazol-2-yl)benzamide, is a common feature in many compounds with anticonvulsant properties. sphinxsai.comnih.govnih.govmdpi.com A study on (2-benzamido-5-substituted-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which bear a similar benzamide moiety, showed that these compounds offered significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.com In particular, a bromo-substituted derivative was identified as a strong candidate for further investigation. sphinxsai.comnih.gov The presence of a carboxamide moiety is also a known feature of several anticonvulsant drugs. sphinxsai.com The anticonvulsant activity of these classes of compounds is often evaluated in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govmdpi.com

Antitubercular Activity

Tuberculosis remains a major global health issue, and the discovery of new antitubercular agents is crucial. Substituted 2-aminothiazoles and related heterocyclic systems have been a focus of such research. nih.govcbijournal.comijcce.ac.irresearchgate.net A study on substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, which contain a similar N-phenyl-thiazole core, identified compounds with high inhibitory activity against susceptible Mycobacterium tuberculosis strains. nih.gov These compounds were also effective against resistant strains and showed selectivity over other bacteria and eukaryotic cells. nih.gov Another series of 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives also demonstrated good anti-tuberculosis activity against the Mycobacterium tuberculosis H37Rv strain. ijcce.ac.ir The mechanism of action for these types of compounds can vary, but some have been shown to evade innate efflux pump machinery in the bacteria. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Potency and Selectivity

The biological activity of N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its analogs is profoundly influenced by the nature and position of substituents on both the benzamide's phenyl ring and the thiazole (B1198619) core.

Substitutions on the Benzamide (B126) Phenyl Ring:

Research into antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has provided significant insights. nih.gov For a series of N-(4-(tert-butyl)thiazol-2-yl)benzamide analogs, substitutions on the phenyl ring were critical for activity. The 3-fluorophenyl analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was identified as a potent ZAC antagonist. nih.govsemanticscholar.org In contrast, introducing methyl, ethoxy, or acetyl groups at the same 3-position resulted in a substantial decrease in ZAC inhibitory activity. semanticscholar.org However, a 3-dimethylamino analog was found to be roughly equipotent to the highly active derivatives. semanticscholar.org Further exploration showed that extensive fluorination, as seen in the 2,3,4,5,6-pentafluorophenyl analog, led to a considerably weaker antagonist. nih.govsemanticscholar.org

In the context of antimicrobial agents, studies on N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives revealed that chloro and nitro substituents on the benzamide ring yield compounds with good activity against E. coli. scielo.brresearchgate.net Specifically, dichloro and dinitro derivatives showed enhanced activity against the fungus A. oryzae. scielo.br Similarly, in the evaluation of 1,3,4-thiadiazole (B1197879) analogs as anticancer agents, nitro-containing derivatives displayed higher cytotoxicity against the PC3 prostate cancer cell line, while methoxylated derivatives were more potent as 15-lipoxygenase-1 inhibitors, particularly with the methoxy (B1213986) group at the ortho position of the phenyl ring. researchgate.netnih.gov

Substitutions on the Thiazole Ring:

Modifications to the thiazole ring and its substituents are equally critical for determining biological potency. In the pursuit of ZAC antagonists, a foundational compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified. nih.gov Subsequent studies revealed that replacing the 4-methyl group on the thiazole ring with a 4-tert-butyl group was beneficial for antagonist activity, leading to more potent inhibition. nih.gov Conversely, analogs with bulky substituents at the 4-position of the thiazole ring were found to be inactive. The presence of a 5-methyl-thiazol-2-yl moiety was also shown to be detrimental to ZAC activity. semanticscholar.org

The following table summarizes the impact of various substituents on the ZAC antagonist activity of N-(thiazol-2-yl)benzamide analogs. nih.gov

| Compound ID | Thiazole Ring Substituent | Benzamide Ring Substituent | Activity (ZAC Inhibition) |

| 1 | 4-methyl, 5-methyl ester | 5-bromo, 2-chloro | Novel Antagonist |

| 2b | 4-tert-butyl | 5-bromo, 2-chloro | More Potent than 1 |

| TTFB (5a) | 4-tert-butyl | 3-fluoro | Potent Antagonist |

| 5b | 4-tert-butyl | 2,3,4,5,6-pentafluoro | Weaker Antagonist |

| 5c | 4-tert-butyl | 3-methyl | Decreased Activity |

| 5d | 4-tert-butyl | 3-ethoxy | Decreased Activity |

| 5f | 4-tert-butyl | 3-dimethylamino | Potent Antagonist |

| 6g | 4-ethylacetyl | 3,5-dichloro | Inactive |

Identification of Pharmacophoric Requirements

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold, SAR studies have illuminated several key pharmacophoric requirements.

For ZAC antagonists, the core structure consisting of the N-(thiazol-2-yl)benzamide is fundamental. nih.gov The amide linker (-C(O)NH-) appears to be a crucial hydrogen-bonding element. The activity of these compounds suggests a specific binding mode where the molecule acts as a negative allosteric modulator, likely targeting the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.org

Key pharmacophoric features for ZAC antagonism can be summarized as:

A central benzamide group: Acts as a rigid core and likely participates in hydrogen bonding.

A substituted thiazole ring: A bulky, hydrophobic group at the 4-position, such as a tert-butyl group, enhances potency. This suggests the presence of a corresponding hydrophobic pocket in the receptor binding site. nih.gov

A substituted phenyl ring: The electronic properties and position of substituents are critical. Small, electronegative groups (e.g., fluorine) at the meta-position of the phenyl ring are favorable for activity, while larger groups or extensive substitution are detrimental. nih.govsemanticscholar.org

In the context of adenosine (B11128) A3 receptor antagonists, related thiazole and thiadiazole derivatives show that a 4-methoxyphenyl (B3050149) group and an N-acetyl substitution on the amino-thiazole template greatly increase binding affinity and selectivity. nih.gov This points to a pharmacophore where a hydrogen bond acceptor (methoxy group) and a specific acyl group are favored. For insecticidal activity in related N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl] benzamide compounds, increased electron-withdrawing and hydrophobic characteristics on the 5-position phenyl ring were found to enhance inhibitory activity, defining a different set of pharmacophoric needs for that target. evitachem.com

Rational Design Principles for Optimized N-(5-phenyl-1,3-thiazol-2-yl)benzamide Derivatives

The SAR and pharmacophore data provide clear principles for the rational design of new derivatives with improved biological profiles. The goal of rational design is to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For developing more potent ZAC antagonists based on this scaffold, design strategies should focus on:

Maintaining the Core Scaffold: The N-(thiazol-2-yl)benzamide framework should be retained as the central structural element.

Optimizing Thiazole Ring Substitution: The established benefit of a 4-tert-butyl group suggests this moiety is a prime candidate for inclusion in new designs to ensure a good fit within the target's hydrophobic pocket. nih.gov Further exploration of other bulky, non-polar groups at this position could yield further improvements.

Fine-Tuning Phenyl Ring Electronics: Given the success of the 3-fluoro substituent, further exploration with other small, electron-withdrawing groups (e.g., -CN, -CF3) at the meta positions of the benzamide phenyl ring could be a fruitful strategy. The negative impact of pentafluorination suggests that over-modification should be avoided. semanticscholar.org

Bioisosteric Replacement: The thiazole ring could be replaced with other 5-membered heterocycles, such as thiadiazole or oxadiazole, to probe their effect on activity and physicochemical properties. However, a study showed that replacing the thiazole with a 5-(tert-butyl)-1,3,4-thiadiazole ring was detrimental to ZAC antagonist activity, indicating the thiazole itself is important for this specific target. semanticscholar.org

By combining these principles, medicinal chemists can design focused libraries of new N-(5-phenyl-1,3-thiazol-2-yl)benzamide derivatives, increasing the probability of discovering compounds with superior potency and selectivity for desired biological targets.

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Thiazole-Benzamide Scaffolds

The synthesis of N-(5-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives has traditionally relied on multi-step processes. However, the future of synthesizing this and other thiazole-benzamide scaffolds is moving towards more efficient, cost-effective, and environmentally benign methodologies. Modern synthetic chemistry is focusing on green chemistry principles, including the use of less hazardous solvents, microwave-assisted synthesis, and one-pot multicomponent reactions. semanticscholar.orgnih.govresearchgate.net

One of the key areas of development is the use of one-pot multicomponent reactions, which allow for the construction of complex molecules like thiazole-benzamides in a single step from simple starting materials. nih.govresearchgate.net These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures, saving time and resources. researchgate.net For instance, a one-pot, three-component reaction has been successfully used to synthesize novel thiazolepyridine derived heterocyclic hybrids. nih.gov Furthermore, chemoenzymatic one-pot multicomponent synthesis of thiazole (B1198619) derivatives has been developed, utilizing enzymes to catalyze the reaction under mild conditions, which offers high yields and a wide tolerance for different substrates. nih.gov

Microwave irradiation is another emerging technique that is being increasingly used to accelerate the synthesis of thiazole derivatives. nih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov Additionally, the use of greener and more sustainable catalysts and solvents is a significant trend. For example, water has been explored as an environmentally friendly solvent for the synthesis of 2-aminothiazole (B372263) derivatives. nih.gov

The development of novel methods for both the formation of the thiazole ring and the amide bond are central to these emerging strategies. For the thiazole ring, new routes using starting materials like thiourea (B124793), thioamide, or thiosemicarbazone are being explored. bohrium.com For the amide bond formation, which is a critical step in the synthesis of the target compound, new catalytic approaches are being developed to directly couple carboxylic acids and amines under mild conditions, avoiding the need for harsh reagents.

| Synthetic Strategy | Key Features | Advantages |

| One-Pot Multicomponent Reactions | Multiple reactions in a single vessel. nih.govresearchgate.net | Reduced reaction time, high efficiency, less waste. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.gov | Faster reactions, higher yields, cleaner products. nih.gov |

| Green Chemistry Approaches | Use of environmentally friendly solvents and catalysts. semanticscholar.orgnih.govresearchgate.net | Reduced environmental impact, increased safety. semanticscholar.orgresearchgate.net |

| Chemoenzymatic Synthesis | Use of enzymes as catalysts. nih.gov | Mild reaction conditions, high selectivity, sustainability. nih.gov |

Advanced Computational Approaches in Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design and development of N-(5-phenyl-1,3-thiazol-2-yl)benzamide derivatives is a rapidly growing area of research. Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being used to predict the biological activity of new compounds, understand their mechanism of action, and guide the design of more potent and selective molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, molecular docking is used to predict how a ligand, such as a thiazole-benzamide derivative, will bind to the active site of a target protein. nih.gov This information can be used to design new molecules with improved binding affinity and selectivity. For example, molecular docking studies have been used to investigate the binding of thiazole derivatives to various biological targets, including enzymes and receptors. mdpi.comresearchgate.net

QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. researchgate.net This can save significant time and resources in the drug discovery process by prioritizing the synthesis of the most promising candidates. QSAR studies have been successfully applied to thiazole derivatives to predict their activity as inhibitors of various enzymes. semanticscholar.org

In addition to molecular docking and QSAR, other computational methods are also being used to study thiazole-benzamide derivatives. For example, density functional theory (DFT) calculations can be used to predict the molecular structure and electronic properties of these compounds. This information can be used to understand their reactivity and to design new molecules with improved properties.

| Computational Approach | Application in Thiazole-Benzamide Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govmdpi.comresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on chemical structure. researchgate.netsemanticscholar.org |

| DFT (Density Functional Theory) | Predicting molecular structure and electronic properties. |

Novel Biological Targets and Therapeutic Areas

While the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold has been extensively studied for its antimicrobial and anticancer properties, recent research is uncovering novel biological targets and therapeutic areas for this versatile class of compounds. nih.govmdpi.comresearchgate.net This expansion into new indications is driven by a deeper understanding of the molecular mechanisms underlying various diseases and the ability to design compounds that can selectively modulate these pathways.

A particularly exciting new target for N-(thiazol-2-yl)benzamide analogs is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govnih.govresearchgate.net A recent study identified a series of N-(thiazol-2-yl)-benzamide derivatives as the first class of selective antagonists of ZAC. nih.govnih.govresearchgate.net These compounds act as negative allosteric modulators of the channel and have the potential to be used as pharmacological tools to study the physiological roles of ZAC, which are currently not well understood. nih.govnih.govresearchgate.net Given the involvement of other Cys-loop receptors in a range of neurological disorders, the development of ZAC antagonists could open up new therapeutic avenues for diseases of the central nervous system.

Another promising area of investigation is the development of thiazole-benzamide derivatives as enzyme inhibitors. For example, these compounds have been explored as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes and the development of some cancers. nih.govnih.gov Additionally, thiazole-benzamide derivatives have been designed and synthesized as potential glucokinase activators for the treatment of type 2 diabetes. researchgate.net They have also been investigated as α-glucosidase inhibitors, which could also be beneficial in managing diabetes. bohrium.com

The exploration of these and other novel biological targets is likely to lead to the development of N-(5-phenyl-1,3-thiazol-2-yl)benzamide-based drugs for a wide range of diseases beyond infection and cancer.

| Novel Biological Target | Potential Therapeutic Area |

| Zinc-Activated Channel (ZAC) | Neurological disorders. nih.govnih.govresearchgate.net |

| Lipoxygenase | Inflammatory diseases, cancer. nih.govnih.gov |

| Glucokinase | Type 2 diabetes. researchgate.net |

| α-Glucosidase | Diabetes. bohrium.com |

| c-Met kinase | Cancer. tandfonline.com |

| Histone Deacetylases (HDACs) | Cancer, neurological disorders. researchgate.netnih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules that are used to study the function of biological systems. They are designed to interact with a specific biological target, such as a protein or a nucleic acid, and to produce a measurable signal that can be used to monitor the activity of that target. The development of chemical probes based on the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold is an emerging area of research that holds great promise for advancing our understanding of biology and disease.

One of the most well-known examples of a thiazole-based chemical probe is Thiazole Orange (TO). semanticscholar.orgnih.govresearchgate.net TO is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, making it a valuable tool for detecting and imaging DNA and RNA in living cells. semanticscholar.orgnih.govresearchgate.net Researchers are now developing derivatives of TO with improved properties, such as enhanced selectivity for specific nucleic acid structures like G-quadruplexes. researchgate.net

In addition to fluorescent probes for nucleic acids, thiazole and benzothiazole (B30560) derivatives are also being developed as probes for other biological molecules and processes. For example, a benzothiazole-based fluorescent probe has been developed for the detection of hydrogen peroxide in living cells. mdpi.com Given the diverse biological activities of the N-(5-phenyl-1,3-thiazol-2-yl)benzamide scaffold, it is likely that derivatives of this compound could be developed as chemical probes for a wide range of biological targets. For instance, a potent and selective inhibitor of a particular enzyme could be modified with a fluorescent tag or a reactive group to create a probe that could be used to study the localization and activity of that enzyme in cells.

The development of such chemical probes will not only provide valuable tools for basic research but could also have applications in diagnostics and drug discovery.

| Type of Chemical Probe | Application |

| Fluorescent Nucleic Acid Binders (e.g., Thiazole Orange) | Detection and imaging of DNA and RNA. semanticscholar.orgnih.govresearchgate.net |

| Fluorescent Probes for Reactive Oxygen Species | Detection of molecules like hydrogen peroxide in cells. mdpi.com |

| Enzyme Inhibitor-Based Probes | Studying the localization and activity of specific enzymes. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.